molecular formula C22H22ClN5O2 B12203182 1-(4-chlorobenzyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine

1-(4-chlorobenzyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B12203182
M. Wt: 423.9 g/mol
InChI Key: NYUKZXDFNKODIC-UHFFFAOYSA-N
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Description

1-(4-chlorobenzyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazolo[3,4-d]pyrimidine core, which is a fused heterocyclic system, and is substituted with a 4-chlorobenzyl group and a 3,4-dimethoxyphenylethyl group. The presence of these substituents can significantly influence the compound’s chemical properties and biological activities.

Preparation Methods

The synthesis of 1-(4-chlorobenzyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. The synthetic route may start with the preparation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the 4-chlorobenzyl and 3,4-dimethoxyphenylethyl groups through various substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for achieving high yields and purity. Industrial production methods would likely involve optimization of these conditions to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

1-(4-chlorobenzyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s reactivity and biological activity.

    Reduction: Reduction reactions can remove oxygen-containing groups or reduce double bonds, affecting the compound’s stability and solubility.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, allowing for the introduction of different substituents on the aromatic rings or the heterocyclic core. Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

    Biology: The compound may exhibit biological activities, such as enzyme inhibition or receptor binding, making it a candidate for drug discovery and development.

    Medicine: Its potential therapeutic effects could be explored for treating various diseases, including cancer, inflammation, and neurological disorders.

    Industry: The compound’s unique chemical properties might be useful in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The pathways involved may include signal transduction, gene expression, or metabolic processes, depending on the specific biological context.

Comparison with Similar Compounds

1-(4-chlorobenzyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be compared with other similar compounds, such as:

    1-(4-chlorobenzyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde: This compound shares the 4-chlorobenzyl and 3,4-dimethoxyphenyl groups but has a different core structure, which can affect its reactivity and biological activity.

    4-(4-chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-aminium: This compound has a similar core structure but different substituents, leading to variations in its chemical and biological properties. The uniqueness of this compound lies in its specific combination of substituents and core structure, which can result in distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C22H22ClN5O2

Molecular Weight

423.9 g/mol

IUPAC Name

1-[(4-chlorophenyl)methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C22H22ClN5O2/c1-29-19-8-5-15(11-20(19)30-2)9-10-24-21-18-12-27-28(22(18)26-14-25-21)13-16-3-6-17(23)7-4-16/h3-8,11-12,14H,9-10,13H2,1-2H3,(H,24,25,26)

InChI Key

NYUKZXDFNKODIC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC2=C3C=NN(C3=NC=N2)CC4=CC=C(C=C4)Cl)OC

Origin of Product

United States

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